

"3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" mechanism of action

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Compound of Interest

Compound Name: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

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An In-depth Technical Guide on the Mechanism of Action of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** Derivatives

Introduction

The compound **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** is a heterocyclic amine that serves as a crucial structural scaffold in modern medicinal chemistry.^{[1][2][3]} While the molecule itself is not typically the primary bioactive agent, its unique three-dimensional structure, featuring a cyclopropyl group, makes it an ideal starting point for the synthesis of highly potent and selective modulators of key biological targets.^{[2][4]} This guide focuses on the mechanism of action of therapeutic candidates derived from this pyrazole core, with a primary emphasis on their roles as kinase inhibitors in oncology and inflammatory diseases. Pyrazole-containing compounds have been successfully developed as inhibitors for a range of kinases, including BRAFV600E, BTK, and PIM-1.^[5]

Primary Molecular Targets & Therapeutic Rationale

Derivatives of the **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** scaffold have been instrumental in the development of inhibitors for several critical protein kinase families.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine-threonine kinase that functions as an essential upstream transducer in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[6] These pathways are central to the innate immune system. Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of the transcription factor NF- κ B and the production of pro-inflammatory cytokines.[7] Dysregulation of this pathway is linked to numerous autoimmune and inflammatory diseases, as well as certain cancers like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[7] Inhibiting IRAK4 is an attractive therapeutic strategy to block these pathological inflammatory responses.[6][8]

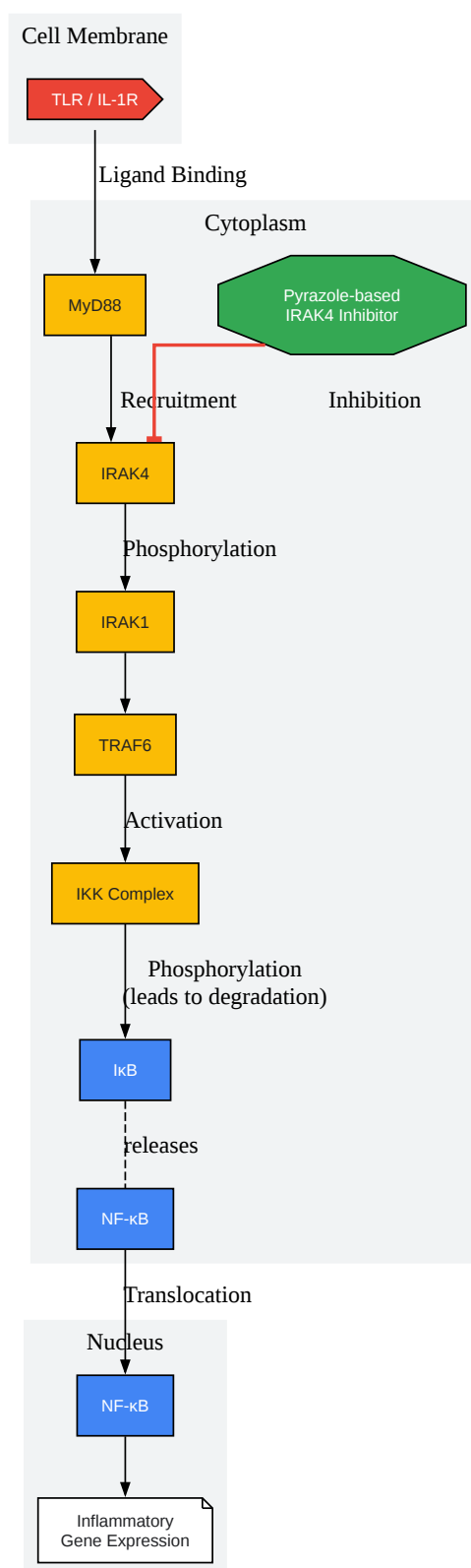
Pim Kinases (Pim-1, Pim-2, Pim-3)

The Pim kinases are a family of constitutively active serine-threonine kinases that act as proto-oncogenes.[9][10][11] They play a significant role in cell survival, proliferation, and resistance to apoptosis by phosphorylating downstream targets, including the pro-apoptotic protein Bad. Molecules containing a pyrazole moiety have been shown to exhibit potent activity against Pim kinases, leading to the inhibition of cellular Bad phosphorylation and demonstrating antiproliferative effects in various cancer cell lines.[9][10][12]

Signaling Pathways and Mechanism of Inhibition

IRAK4 Signaling Pathway

The mechanism of IRAK4 inhibition involves blocking the kinase domain of the protein, thereby preventing the phosphorylation and activation of downstream signaling molecules. This effectively halts the inflammatory cascade initiated by TLR and IL-1R activation.



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Caption: IRAK4 signaling pathway and point of inhibition.

More advanced therapeutic strategies, such as Proteolysis Targeting Chimeras (PROTACs), utilize the pyrazole scaffold to not only inhibit but also induce the degradation of the IRAK4 protein, thereby eliminating both its kinase and non-kinase scaffolding functions.^[7] This can lead to a more profound and durable blockade of the signaling pathway.^[7]

Quantitative Data on Pyrazole-Based Inhibitors

The following tables summarize the inhibitory activities of representative compounds synthesized using a pyrazole scaffold. It is important to note that the specific substitutions on the core structure dictate the potency and selectivity.

Table 1: IRAK4 Inhibitor Activity

Compound ID	Target	Assay Type	IC50	Cell-based Activity	Reference
Compound 1	IRAK4	Biochemical	>100-fold selective	N/A	[6]
BAY1834845	IRAK4	Biochemical	212 nM	2.3 μ M (TNF- α release)	

| PROTAC (Cpd 9) | IRAK4 Degradation | Cell Proliferation | 4.6 μ M (OCI-LY10) | N/A ^[7] |

Table 2: PIM Kinase Inhibitor Activity

Compound Scaffold	Target	Assay Type	Activity	Reference
1,6-dihydropyrazolo [4,3-c]carbazoles	Pim-1, Pim-2, Pim-3	Kinase Inhibition	Potent inhibition	[12]

| Pyrazolo[1,5-a]pyrimidine | Pim-1, Flt-3 | Kinase Inhibition | Strong inhibition ^[12] |

Experimental Protocols

Protocol 1: IRAK4 Biochemical Kinase Assay

This protocol outlines a typical method for determining the in vitro potency (IC₅₀) of an inhibitor against the isolated IRAK4 enzyme.

- **Reagents & Materials:** Recombinant human IRAK4 enzyme, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (pyrazole derivative), and a detection system (e.g., ADP-Glo™ Kinase Assay).
- **Procedure:**
 1. The test compound is serially diluted in DMSO and pre-incubated with the IRAK4 enzyme in the assay buffer for 15-30 minutes at room temperature.
 2. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The final ATP concentration is often set near its K_m value to ensure competitive inhibition can be accurately measured.
 3. The reaction is allowed to proceed for 1-2 hours at 30°C.
 4. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
 5. Luminescence is read on a plate reader.
- **Data Analysis:** The percentage of inhibition is calculated relative to DMSO controls. The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression.

Protocol 2: Cell-Based TNF-α Release Assay

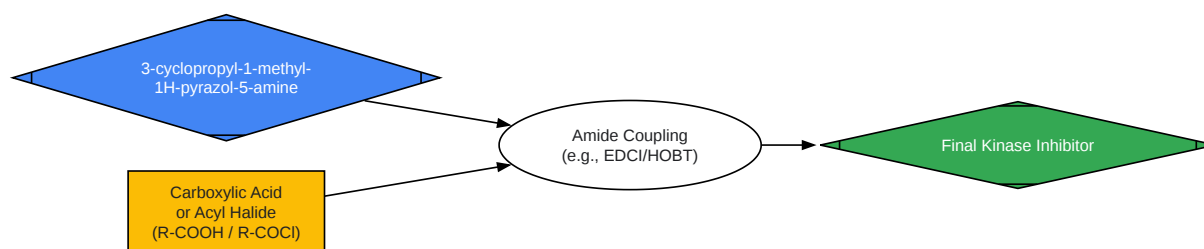
This protocol describes a method to measure the functional effect of an IRAK4 inhibitor on inflammatory signaling in a relevant cell line.

- **Cell Line:** THP-1 human monocytic cells.
- **Reagents & Materials:** THP-1 cells, RPMI-1640 medium, FBS, Lipopolysaccharide (LPS) as a TLR4 agonist, test compound, and a human TNF-α ELISA kit.

- Procedure:
 1. THP-1 cells are seeded into 96-well plates and pre-treated with serial dilutions of the test compound for 1-2 hours.
 2. The cells are then stimulated with LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 signaling pathway.
 3. The plates are incubated for 18-24 hours to allow for cytokine production and release.
 4. The cell culture supernatant is collected.
 5. The concentration of TNF- α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: The IC₅₀ value is calculated based on the dose-dependent inhibition of TNF- α release compared to vehicle-treated, LPS-stimulated cells.

General Synthetic Workflow

The **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** core is typically functionalized through reactions targeting the amino group, such as nucleophilic substitution or amidation, to build the final, more complex inhibitor.



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Caption: General workflow for inhibitor synthesis.

Conclusion

The **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** scaffold is a validated and versatile building block for the creation of potent kinase inhibitors. Its derivatives primarily function by competitively inhibiting the ATP-binding site of key kinases such as IRAK4 and Pim, leading to the disruption of signaling pathways crucial for inflammation and cancer cell survival. The continued exploration of this chemical space, including its application in novel modalities like PROTACs, promises to deliver next-generation therapeutics for a range of difficult-to-treat diseases.

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